N-(2,3-dimethylphenyl)-2-{[5-(3,5-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-16-12-17(2)14-20(13-16)31-27(33)26-25(21-9-5-6-11-23(21)34-26)30-28(31)35-15-24(32)29-22-10-7-8-18(3)19(22)4/h5-14H,15H2,1-4H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJRUCUOCCLNNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)OC5=CC=CC=C53)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-{[5-(3,5-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves multiple steps, typically starting with the formation of the core tricyclic structure followed by functionalization to introduce the dimethylphenyl and sulfanyl groups. The synthetic pathway may include reactions such as cyclization and condensation, often utilizing reagents like thioglycolic acid and various catalysts.
Biological Activity Overview
Biological evaluations of similar compounds have indicated a range of activities including:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against various pathogens.
- Antioxidant Activity : Many derivatives exhibit strong antioxidant capabilities, which can be attributed to their ability to scavenge free radicals.
- Anti-inflammatory Effects : Some related compounds have demonstrated potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways related to inflammation and infection.
- Receptor Modulation : Interaction with various receptors (e.g., NF-kB) can lead to altered signaling pathways that mediate cellular responses.
- Oxidative Stress Reduction : The antioxidant properties may help mitigate oxidative stress in cells by neutralizing reactive oxygen species (ROS).
Case Study 1: Antimicrobial Evaluation
A study assessed the antimicrobial activity of derivatives similar to this compound against common bacteria and fungi. Results indicated that certain modifications enhanced efficacy against resistant strains.
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | C. albicans | 64 µg/mL |
Case Study 2: Antioxidant Activity
Another study focused on the antioxidant potential of structurally related compounds using DPPH radical scavenging assays. The results suggested that these compounds significantly reduced DPPH levels compared to control.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound A | 85% |
| Compound B | 75% |
| Control | 20% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
